molecular formula C27H22N2O3 B4931046 N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide

Cat. No. B4931046
M. Wt: 422.5 g/mol
InChI Key: TUWNAKVVSUWTCK-UHFFFAOYSA-N
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Description

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide, also known as MBCB, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. MBCB is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide is not fully understood. However, studies have shown that N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide inhibits the activity of the proteasome, which is a complex protein that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide can induce the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide is also stable and can be easily synthesized using different methods. However, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide.

Future Directions

There are several future directions for the study of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide. One direction is to further investigate its anti-cancer activity and develop N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide-based therapies for cancer treatment. Another direction is to study the potential applications of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to determine the toxicity and pharmacokinetics of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide and its optimal dosage and administration route. Finally, the development of new synthesis methods for N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide and its analogs could lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has been synthesized using different methods, and its mechanism of action has been studied extensively. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has several advantages for lab experiments, but further studies are needed to determine its toxicity and pharmacokinetics. There are several future directions for the study of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide, including the development of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide-based therapies for cancer treatment and the study of its potential applications in other fields.

Synthesis Methods

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of two aryl halides in the presence of a palladium catalyst. Another method involves the Buchwald-Hartwig amination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The synthesis of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide using these methods has been reported in several scientific publications.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has been the subject of significant scientific research due to its potential applications in various fields. One of the most promising applications of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide is in cancer treatment. Studies have shown that N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-phenylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-32-23-17-15-22(16-18-23)28-27(31)24-9-5-6-10-25(24)29-26(30)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNAKVVSUWTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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